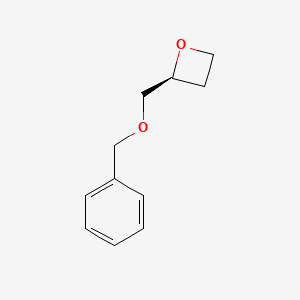

(S)-2-((Benzyloxy)methyl)oxetane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)oxetane |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m0/s1 |

InChI Key |

LMLDXXXZBRCPIP-NSHDSACASA-N |

Isomeric SMILES |

C1CO[C@@H]1COCC2=CC=CC=C2 |

Canonical SMILES |

C1COC1COCC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of S 2 Benzyloxy Methyl Oxetane and Oxetane Derivatives

Ring-Opening Reactions of Oxetanes

The reactivity of the oxetane (B1205548) ring, a four-membered cyclic ether, is largely governed by its inherent ring strain, which is approximately 107 kJ/mol. iaea.org This strain, while slightly less than that of a three-membered epoxide ring (114 kJ/mol), renders the oxetane susceptible to ring-opening reactions under various conditions. iaea.orgtandfonline.com These reactions provide a versatile pathway to functionalized products, with the outcome dependent on the nature of the nucleophile and the substitution pattern on the oxetane ring. tandfonline.com Activation of the oxetane ring, typically with a Lewis or Brønsted acid, is often necessary to facilitate cleavage. tandfonline.com

Cationic Ring-Opening Polymerization (CROP) of Oxetanes

Cationic ring-opening polymerization (CROP) is a significant reaction pathway for oxetane monomers, leading to the formation of polyethers. wikipedia.org This process is initiated by cationic species, such as strong acids or Lewis acids, and proceeds via a chain-growth mechanism. wikipedia.org The reactivity of oxetanes in CROP is influenced by several factors, including their basicity, ring strain, and steric effects. iaea.org Oxetanes are generally more basic than epoxides, which contributes to their higher reactivity in cationic polymerization. iaea.org

The cationic ring-opening polymerization of oxetanes can proceed through two primary mechanistic pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.comresearchgate.net The prevalence of each mechanism is dependent on the specific monomer structure and the reaction conditions. researchgate.net

In the active chain end (ACE) mechanism , the cationic charge is located on the growing polymer chain end, which is a tertiary oxonium ion. researchgate.net The propagation step involves the nucleophilic attack of a monomer molecule on the α-carbon of this oxonium ion, leading to the opening of the oxonium ring and the addition of a monomer unit to the polymer chain. tandfonline.com

The activated monomer (AM) mechanism involves the protonation or activation of the monomer by the initiator. researchgate.net The propagation then occurs through the attack of a neutral functional group, such as a hydroxyl group on the polymer chain, on the α-carbon of the activated monomer. tandfonline.com

Theoretical studies using density functional theory (DFT) have provided further insight into the polymerization mechanism. rsc.orgrsc.org These studies show that the polymerization of oxetane is initiated by the attack of the oxygen atom of an oxetane molecule on a carbon atom of a protonated oxetane (oxetane cation). rsc.orgrsc.org The activation energy for the initial step is relatively low, indicating that the acid-activated oxetane readily polymerizes with other oxetane molecules. rsc.orgrsc.org

Kinetic studies of the cationic ring-opening polymerization of oxetanes reveal that the reaction rate is influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.netresearchgate.net For some systems, the polymerization rate is first order with respect to the monomer concentration. researchgate.netresearchgate.net

In the case of substituted oxetanes, such as those with benzyloxymethyl groups, the substituents can affect the polymerization kinetics. The polymerization of 3-ethyl-3-phenoxymethyloxetane (EPMO) using a heteropolyacid catalyst has been shown to proceed smoothly to yield the corresponding polyether. researchgate.net

The polymerization of 3-ethyl-3-hydroxymethyl oxetane (EHMO) initiated by BF₃·O(C₂H₅)₂ results in a branched polyether. tandfonline.com The molecular weight distribution of the resulting polymer can be bimodal, suggesting the occurrence of chain-transfer reactions between propagating polymer chains. tandfonline.com The degree of branching in the polymer is influenced by the propagation mechanism and the initial molar ratio of initiator to monomer. tandfonline.com

Investigations into the photopolymerization of 3,3-disubstituted oxetanes have shown a characteristic induction period followed by a rapid, thermally accelerated polymerization. tandfonline.com This induction period is attributed to the slow, rate-determining ring-opening of the secondary oxonium ion by the oxetane monomer. tandfonline.com

A variety of initiators can be used for the cationic ring-opening polymerization of oxetanes. These include Lewis acids (e.g., BF₃·O(C₂H₅)₂), Brønsted acids, and onium salts such as diaryliodonium and triarylsulfonium salts. tandfonline.comtandfonline.comgoogle.com The choice of initiator is critical as it influences the polymerization rate and the properties of the resulting polymer. acs.org For instance, using initiators that lead to fast initiation compared to propagation can produce polymers with controlled molecular weights and narrow polydispersity. acs.orgacs.org Sulfonium (B1226848) salts are effective photoinitiators, generating the acidic species required for polymerization upon UV irradiation. radtech.org

The following table summarizes the effect of different co-monomers on the polymerization of oxetanes:

| Co-monomer | Effect on Polymerization | Resulting Polymer Properties |

| Epoxy Compounds | Accelerates overall curing speed by providing fast initiation. toagosei.co.thtoagosei.co.jp | Can result in polymers with a balance of hardness and flexibility, improved toughness. toagosei.co.thtoagosei.co.jp |

| Diols | Can act as chain transfer agents. | May lead to lower molecular weight polymers. |

Both heterogeneous and homogeneous catalytic systems can be employed for the cationic ring-opening polymerization of oxetanes. Homogeneous catalysts, while often highly efficient, can present challenges in terms of separation from the final product and potential reactor corrosion. oup.com

Heterogeneous catalysts offer significant advantages, including easy separation by filtration, reduced corrosion, and the potential for catalyst reuse. oup.com Montmorillonite clays, such as Maghnite-H+, which are proton-exchanged sheet silicates, have been successfully used as solid acid catalysts for the ring-opening polymerization of various cyclic monomers, including ε-caprolactam and glycolide. researchgate.netresearchgate.netbcrec.idbcrec.id These clay catalysts have also been used for the copolymerization of 1,3-dioxolane (B20135) with styrene. orientjchem.org

Silica-supported heteropolyacid salts, like (NH₄)₃PW₁₂O₄₀/SiO₂, have been developed as novel solid-acid catalysts for the ring-opening polymerization of oxetane, yielding the corresponding polyether in high yields. oup.com The catalytic activity of these supported catalysts can be influenced by factors such as the calcination temperature and the molar ratio of the active components. oup.com

The table below provides examples of different catalytic systems used in oxetane polymerization:

| Catalyst Type | Example | Phase | Key Advantages |

| Homogeneous | BF₃·O(C₂H₅)₂ tandfonline.com | Liquid | High reaction efficiency. oup.com |

| Heterogeneous | Montmorillonite Clay (Maghnite-H+) researchgate.net | Solid | Facile separation, reusability, reduced corrosion. oup.com |

| Heterogeneous | Silica-supported heteropolyacid salt oup.com | Solid | High activity, insolubility in polar solvents. oup.com |

Nucleophilic Ring-Opening Reactions

In addition to cationic polymerization, oxetanes can undergo nucleophilic ring-opening reactions. tandfonline.commagtech.com.cn These reactions are a major pathway for the transformation of oxetanes and are highly dependent on the nature of the nucleophile and the substitution pattern of the oxetane ring. magtech.com.cn

The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes is governed by both steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen (an S_N2-type reaction), which is a result of steric control. magtech.com.cn

However, in the presence of an acid, which activates the oxetane ring by protonating the oxygen atom, weak nucleophiles can attack the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This is due to electronic effects, as the positive charge is better stabilized on the more substituted carbon. magtech.com.cn

A wide variety of nucleophiles can participate in these reactions, including carbon, nitrogen, oxygen, and halogen nucleophiles. tandfonline.com The development of catalytic asymmetric nucleophilic ring-opening reactions of 3-substituted oxetanes is an area of significant interest, as it provides a route to highly functionalized, chiral three-carbon building blocks. rsc.org

Regioselectivity and Stereospecificity in Nucleophilic Ring Opening

The nucleophilic ring-opening of unsymmetrically substituted oxetanes, such as (S)-2-((benzyloxy)methyl)oxetane, is a cornerstone of their synthetic utility. The regioselectivity of this reaction is highly dependent on the reaction conditions. magtech.com.cn Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. magtech.com.cnyoutube.com In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn For this compound, this would be the C4 position.

Conversely, under acidic conditions, the reaction mechanism can shift towards an SN1-like pathway. magtech.com.cn The Lewis or Brønsted acid activates the oxetane oxygen, leading to the development of a partial positive charge on the more substituted carbon atom (C2), which can better stabilize the charge. Consequently, weaker nucleophiles will preferentially attack the more substituted carbon. magtech.com.cn

The stereospecificity of these reactions is also a critical aspect. In SN2-type reactions, the nucleophilic attack occurs with an inversion of configuration at the attacked carbon center. This allows for the synthesis of chiral products with a predictable stereochemical outcome. acs.org For instance, the ring-opening of a chiral oxetane with a nucleophile will result in a product with a specific, inverted stereochemistry at the site of attack.

Asymmetric Nucleophilic Ring Opening (e.g., with Chiral Acid Catalysts, Sulfur Nucleophiles)

The development of asymmetric methods for the nucleophilic ring-opening of oxetanes has provided access to a wide array of enantiomerically enriched, highly functionalized molecules. rsc.org Chiral Brønsted acids have emerged as effective catalysts for these transformations, enabling the synthesis of useful building blocks under mild conditions. rsc.org

The desymmetrization of meso-oxetanes or the kinetic resolution of racemic oxetanes using chiral catalysts and nucleophiles represents a powerful strategy. For example, the use of chiral sulfur nucleophiles in the presence of a suitable chiral catalyst can lead to the formation of optically active products with high enantioselectivity. tandfonline.com These reactions often proceed through a mechanism where the chiral catalyst differentiates between the two enantiomers of the racemic oxetane or the two prochiral faces of a meso-oxetane, leading to a preferential reaction with one over the other.

Ring Opening with Halides (e.g., TMSBr, HBr)

Halides are effective nucleophiles for the ring-opening of oxetanes, often facilitated by acid catalysis. Reagents like trimethylsilyl (B98337) bromide (TMSBr) and hydrobromic acid (HBr) are commonly employed. tandfonline.com The regioselectivity of these reactions is governed by the principles outlined above. Under acidic conditions, the halide ion will typically attack the more substituted carbon of the oxetane ring. magtech.com.cn

For example, the reaction of an oxetane with TMSBr would proceed via the activation of the oxetane oxygen by the silyl (B83357) group, followed by the nucleophilic attack of the bromide ion. This process leads to the formation of a bromohydrin derivative, which can be a versatile intermediate for further synthetic transformations.

Aminolysis and Other Heteroatom Nucleophile Additions

Amines and other heteroatom nucleophiles, such as alcohols and thiols, readily participate in the ring-opening of oxetanes. tandfonline.comnih.gov These reactions are fundamental in the synthesis of a diverse range of functionalized molecules, including amino alcohols and hydroxy ethers. The regioselectivity of these additions follows the general principles of nucleophilic ring-opening of oxetanes.

Aminolysis, the reaction with amines, typically occurs at the less sterically hindered carbon under neutral or basic conditions. However, under acidic catalysis, the attack can be directed to the more substituted carbon. magtech.com.cn The resulting amino alcohols are valuable building blocks in medicinal chemistry and materials science. Similarly, the addition of alcohols and thiols provides access to hydroxy ethers and hydroxy thioethers, respectively.

Copolymerization with Carbon Dioxide for Polycarbonate Formation

The copolymerization of oxetanes, including functionalized derivatives like this compound, with carbon dioxide (CO₂) is a significant area of research for the synthesis of polycarbonates. This process offers a sustainable route to valuable polymers by utilizing CO₂ as a C1 feedstock. The reaction is typically catalyzed by metal-based catalysts, such as those containing zinc, cobalt, or aluminum.

The mechanism involves the alternating insertion of oxetane and CO₂ units into the growing polymer chain. The catalyst activates the oxetane for ring-opening and facilitates the incorporation of the CO₂ molecule. The properties of the resulting polycarbonate, such as its molecular weight, thermal stability, and biodegradability, can be tuned by the choice of the oxetane monomer and the catalyst system. The use of chiral oxetanes can also lead to the formation of stereoregular polycarbonates with specific properties.

Ring Expansion Reactions of Oxetanes

Beyond ring-opening reactions, oxetanes can undergo ring expansion, providing access to larger heterocyclic systems.

Carbene-Mediated Ring Expansions

Carbene-mediated ring expansions represent a powerful method for transforming oxetanes into five-membered rings, such as tetrahydrofurans. This reaction typically involves the reaction of the oxetane with a diazo compound in the presence of a suitable transition metal catalyst, often based on rhodium or copper.

The proposed mechanism involves the formation of a metal carbene, which then reacts with the oxetane oxygen to form an ylide intermediate. This ylide can then undergo a magtech.com.cnrsc.org- or nih.govrsc.org-sigmatropic rearrangement to afford the ring-expanded product. The regioselectivity and stereoselectivity of this rearrangement are key aspects of these transformations, influencing the structure of the resulting tetrahydrofuran (B95107) derivative.

Metal-Catalyzed Intermolecular and Intramolecular Cycloadditions

Transition metal catalysis provides a powerful tool for the construction of complex molecular architectures from oxetane derivatives. These reactions often proceed under mild conditions and can offer high levels of selectivity. williams.edu

Intermolecular Cycloadditions:

Metal-catalyzed intermolecular cycloadditions involving oxetanes can lead to the formation of larger heterocyclic systems. For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis. nih.gov While not always metal-catalyzed, modern variations have employed transition metals to influence reactivity and selectivity. nih.gov

Lewis acid-promoted formal [2+2] cycloadditions have been utilized to synthesize 2-trifluoromethyloxetanes. acs.org Furthermore, chiral cationic BINAP-Pd complexes have been shown to catalyze the formal [2+2] cycloaddition of alkynylsilanes with aldehydes to produce oxetenes with high enantiomeric excess. acs.org

Intramolecular Cycloadditions:

Intramolecular cycloadditions of oxetane-containing molecules offer a pathway to fused and spirocyclic ring systems. Harrity and coworkers have applied sydnone (B8496669) cycloadditions to oxetane-containing motifs to form oxetane-containing pyrazole (B372694) derivatives. acs.org Gold-catalyzed intramolecular 1,1-carboalkoxylation of oxetane-ynamides has been shown to produce tricyclic N-heterocycles through a cascade reaction involving oxetane ring opening. nih.govacs.org

Transition metal catalysts have proven effective in promoting intramolecular [4+2] cycloadditions of dienynes that are otherwise unreactive under thermal conditions. williams.edu These metal-catalyzed processes proceed through a distinct multi-step mechanism, allowing for reactions that are not feasible via the concerted Diels-Alder pathway. williams.edu

A notable example of an intramolecular cycloaddition is the reaction of 3-oxetanylpyridines. Treatment with n-butyllithium in the presence of TMEDA leads to lithiation at the pyridine (B92270) C4 position, which can then react with various electrophiles. acs.org

Nucleophilic Ring Expansion Pathways

The inherent ring strain of oxetanes (approximately 106 kJ/mol) facilitates their ring-opening and subsequent expansion upon reaction with nucleophiles. acs.orgtandfonline.com This reactivity provides a valuable route to larger heterocyclic structures.

One common strategy involves the ring expansion of epoxides to oxetanes, which can then undergo further expansion. acs.org For example, epoxides can be opened by nucleophiles bearing a leaving group to form a cyclization precursor. This intermediate can then be treated with a base to yield the corresponding oxetane. acs.org

A well-established method for synthesizing oxetanes that can subsequently undergo ring expansion is the reaction of ketones with dimethyloxosulfonium methylide. This can be performed as a one-pot enantioselective synthesis involving an asymmetric Corey-Chaykovsky epoxidation followed by ring expansion of the resulting chiral epoxides. acs.org

The ring expansion of 2-aryloxetanes with stable sulfoxonium ylides, promoted by a strong acid, can produce trans-2,3-disubstituted tetrahydrofurans. nih.gov This reaction proceeds stereospecifically but can be accompanied by the formation of cinnamyl alcohol as a side product. nih.gov The proposed mechanism involves protonation of the ylide, nucleophilic attack by the oxetane, and subsequent rearrangement. nih.gov

| Starting Material | Reagent(s) | Product | Ref. |

| 2-Aryloxetane | Sulfoxonium ylide, strong acid | trans-2,3-disubstituted tetrahydrofuran | nih.gov |

| Epoxide | Selenomethyllithium, then base | Oxetane | acs.org |

| Ketone | Dimethyloxosulfonium methylide, catalyst | Chiral oxetane | acs.org |

Other Chemical Transformations and Functionalizations of the Oxetane Ring

Beyond cycloadditions and ring expansions, the oxetane ring can undergo a variety of other chemical transformations and functionalizations. These reactions are crucial for the synthesis of diverse oxetane-containing molecules for applications in medicinal chemistry and materials science. acs.orgacs.org

Ring-Opening Reactions:

The ring-opening of oxetanes can be achieved with a wide range of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles. tandfonline.com The regioselectivity of these reactions is influenced by both steric and electronic effects. magtech.com.cn Generally, strong nucleophiles attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn However, under acidic conditions, weaker nucleophiles can attack the more substituted carbon. magtech.com.cn

For instance, the reaction of 2-((benzyloxy)methyl)oxirane with various nucleophiles is a common transformation. sigmaaldrich.com Cobalt-catalyzed radical ring-opening of oxetanes has also been developed, providing access to nucleophilic radicals that can participate in various coupling reactions. researchgate.netchemrxiv.org This method complements existing nucleophilic ring-opening strategies. researchgate.netchemrxiv.org

Functionalization of the Intact Ring:

Functionalization of the intact oxetane ring is a key strategy for creating diverse oxetane derivatives. nih.gov The oxetane ring can act as a directing group for ortho-lithiation on aromatic rings. For example, 2-methyl-2-phenyloxetane (B170060) can be regioselectively lithiated at the ortho position of the phenyl ring and subsequently reacted with various electrophiles. acs.org

Late-stage functionalization of complex molecules containing an oxetane ring is also possible. For example, pregnenolone, a steroid, can be converted to an oxetane-containing derivative. nih.gov

Isomerization Reactions:

Some oxetane-carboxylic acids have been found to be unstable, undergoing isomerization to form new heterocyclic lactones, particularly upon heating. acs.org This highlights the importance of considering the stability of functionalized oxetanes in synthetic planning. acs.org

Computational and Theoretical Investigations of Oxetane Reactivity and Structure

Quantum Chemical Studies on Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of oxetanes is a key reaction that has been extensively modeled using quantum chemical methods. These studies aim to elucidate the intricate mechanistic details that govern the polymerization process.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the ROP of oxetanes. rsc.org Functionals like B3LYP are frequently employed for their balance of computational cost and accuracy in describing electronic structures and energies. explorationpub.comd-nb.info The Møller-Plesset perturbation theory of the second order (MP2) is another high-level ab initio method used for comparison and validation of DFT results. researchgate.netresearchgate.net

These methods are applied to model the reactants, intermediates, transition states, and products along the polymerization pathway. For (S)-2-((Benzyloxy)methyl)oxetane, these calculations would typically involve optimizing the geometry of the monomer and the growing polymer chain, as well as the attacking species (e.g., a cationic initiator). The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results. rsc.org

Table 1: Comparison of Computational Methods for Oxetane (B1205548) Polymerization Studies

| Method | Description | Common Basis Sets | Strengths |

| B3LYP | A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. explorationpub.com | 6-31G(d,p), 6-311++G(d,p) | Good balance of accuracy and computational efficiency for large systems. explorationpub.comd-nb.info |

| MP2 | Møller-Plesset perturbation theory of the second order, an ab initio method that includes electron correlation. researchgate.net | 6-31+G(d,p), aug-cc-pVDZ | Provides a higher level of theory for more accurate energy calculations, often used to benchmark DFT results. researchgate.netresearchgate.net |

A critical aspect of mechanistic studies is the identification and characterization of transition states. rsc.org For the ROP of this compound, computational chemists would locate the transition state structure for the ring-opening step, which involves the nucleophilic attack of a monomer on the active polymer chain end. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. rsc.org

The energy difference between the reactants and the transition state provides the activation energy barrier. This value is a key determinant of the reaction rate. Lower activation energies indicate a more facile polymerization process. rsc.org

Table 2: Hypothetical Energy Barriers for the Ring-Opening of this compound

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Initiation | B3LYP | 6-311++G(d,p) | 12.5 |

| Propagation | B3LYP | 6-311++G(d,p) | 10.2 |

| Initiation | MP2 | 6-311++G(d,p) | 13.1 |

| Propagation | MP2 | 6-311++G(d,p) | 10.8 |

Note: The data in this table is illustrative and intended to represent typical values obtained from such calculations.

To confirm that a calculated transition state connects the correct reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.org Starting from the transition state geometry, the IRC calculation follows the reaction path downhill in both the forward and reverse directions. For the ROP of this compound, this would trace the transformation from the attacking monomer and the active polymer chain end, through the transition state, to the elongated polymer chain. rsc.org This analysis provides a complete picture of the reaction pathway on the potential energy surface.

The solvent can have a significant impact on the energetics and mechanism of ionic polymerizations. The Self-Consistent Reaction Field (SCRF) theory is a common computational approach to model these solvent effects. rsc.org The polarizable continuum model (PCM) is a widely used SCRF method. By incorporating the solvent's dielectric constant, these models can provide more realistic energy profiles for the ROP of this compound in different solvent environments. For instance, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy barriers. rsc.org

Computational Approaches to Enantioselectivity and Stereocontrol in Oxetane Reactions

The chirality of this compound introduces the possibility of stereocontrol in its reactions. Computational methods are instrumental in understanding and predicting the enantioselectivity of these transformations.

In catalyzed reactions, computational modeling can be used to investigate the interactions between a chiral catalyst and the this compound substrate. researchgate.net By building and optimizing the structures of the catalyst-substrate complexes for the different possible stereochemical pathways, the origins of enantioselectivity can be elucidated.

The computational models can reveal key non-covalent interactions, such as hydrogen bonding or steric repulsion, that favor the formation of one enantiomeric product over the other. The energy differences between the diastereomeric transition states leading to the different products can be calculated to predict the enantiomeric excess (ee) of the reaction.

Analysis of Cooperative Brønsted- and Lewis-Acid Mechanisms

Computational studies have elucidated the nuanced mechanisms through which this compound undergoes ring-opening reactions, particularly under the influence of acidic catalysts. The reactivity of the oxetane ring is significantly enhanced by the coordination of either a Brønsted or a Lewis acid to the oxygen atom. This interaction polarizes the carbon-oxygen bonds, thereby facilitating nucleophilic attack.

A key finding from theoretical investigations is the potential for simultaneous and cooperative action of both Brønsted and Lewis acids. nih.govnih.gov In such scenarios, a Lewis acid can activate the oxetane, while a Brønsted acid can protonate the leaving group, leading to a highly efficient ring-opening process. The presence of adventitious protic impurities can lead to competing pathways where both a Lewis acid (e.g., from a trimethylsilyl (B98337) halide) and a Brønsted acid (e.g., HBr) contribute to the reaction. nih.gov An optimal catalyst is capable of inducing high enantioselectivity in both the Brønsted- and Lewis-acid-mediated pathways. nih.gov

Computational models, often employing density functional theory (DFT), are instrumental in dissecting these cooperative effects. These models can predict the transition state geometries and activation energies for various catalytic cycles. For a 2-substituted oxetane like this compound, the regioselectivity of the ring-opening is a critical aspect. Generally, under acidic conditions with weak nucleophiles, the attack occurs at the more substituted carbon adjacent to the oxygen due to electronic effects. magtech.com.cn

The table below summarizes the theoretical comparison of Brønsted- and Lewis-acid-catalyzed ring-opening of a generic 2-substituted oxetane, which is applicable to this compound.

| Catalyst Type | Proposed Mechanism of Action | Expected Outcome on this compound |

| Brønsted Acid | Protonation of the oxetane oxygen, forming an oxonium ion. This enhances the electrophilicity of the ring carbons. | Facilitates ring-opening by weak nucleophiles, often leading to attack at the more substituted C2 position. |

| Lewis Acid | Coordination to the oxetane oxygen, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons. | Similar to Brønsted acids, it activates the ring for nucleophilic attack. The regioselectivity can be influenced by the nature of the Lewis acid and the nucleophile. |

| Cooperative Brønsted/Lewis Acid | Simultaneous activation by both acid types. For instance, a Lewis acid activates the oxetane while a Brønsted acid protonates the nucleophile or assists in leaving group departure. | Synergistic catalysis can lead to enhanced reaction rates and selectivities compared to using either acid type alone. researchgate.net |

Conformational Analysis and Strain Energy Considerations in Oxetane Systems

For this compound, the benzyloxymethyl group at the C2 position plays a crucial role in determining the molecule's three-dimensional structure. Computational studies on substituted oxetanes have shown that substituents can significantly alter the ring's puckering angle. acs.org The introduction of a substituent can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org The inherent ring strain of the oxetane, approximately 106 kJ/mol, is a key driver of its reactivity. acs.org

Conformational analysis of this compound would involve identifying the most stable rotamers of the benzyloxymethyl side chain relative to the oxetane ring. These conformational preferences are critical in understanding how the molecule interacts with catalysts and other reactants. The oxetane ring can act as a conformational lock, rigidifying the structure. acs.org

The following table provides illustrative data on how substituent effects, based on general principles from computational studies of oxetanes, could apply to this compound and related structures.

| Structural Feature | Parameter | Theoretical Value/Observation for Substituted Oxetanes | Relevance to this compound |

| Oxetane Ring | Puckering Angle | Unsubstituted oxetane has a small puckering angle (around 8.7°). nih.gov Substituents generally increase this angle. acs.org | The benzyloxymethyl group is expected to lead to a more pronounced puckered conformation compared to the parent oxetane. |

| Ring Strain Energy | Activation Barrier | The strain energy of the oxetane ring is a primary factor in its reactivity, facilitating ring-opening reactions. nih.govbeilstein-journals.org | The inherent strain energy makes the ring susceptible to cleavage under acidic conditions. |

| Substituent Conformation | Dihedral Angles | The orientation of the C2 substituent relative to the ring is crucial for minimizing steric interactions. | The benzyloxymethyl group will adopt specific conformations to minimize steric hindrance with the oxetane ring. |

Applications of S 2 Benzyloxy Methyl Oxetane and Its Derivatives in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The primary utility of (S)-2-((Benzyloxy)methyl)oxetane lies in its function as a chiral building block. The defined stereocenter at the C2 position allows for the introduction of chirality into a target molecule, guiding the stereochemical outcome of subsequent reactions. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, where specific stereoisomers are often responsible for the desired therapeutic effects. ethz.chnsf.gov

A notable application is in the preparation of oxetane-modified peptides. For instance, oxetane-containing dipeptide building blocks have been synthesized and incorporated into peptide chains. eurjchem.com This modification can introduce unique conformational constraints and improve properties such as metabolic stability. The synthesis of these building blocks often relies on the stereocontrolled addition of chiral amines to oxetane-derived precursors, highlighting the importance of the inherent chirality of the starting material. eurjchem.com The benzyloxymethyl group itself is a common feature in many chiral building blocks used for creating complex organic molecules. beilstein-journals.org

The general strategy involves using the chiral oxetane (B1205548) unit to construct larger, more complex structures. The oxetane ring can be retained in the final product or opened to reveal a 1,3-diol synthon, with the stereochemistry dictated by the parent oxetane. The development of methods to synthesize such chiral intermediates from non-chiral starting materials using techniques like asymmetric hydrogenation and epoxidation has been a significant focus in drug discovery. ethz.chnsf.gov

Precursors for the Synthesis of Novel Polymeric Architectures

Derivatives of this compound serve as valuable monomers for the synthesis of novel polymers through cationic ring-opening polymerization (CROP). nih.gov The strain in the four-membered ether ring provides the thermodynamic driving force for polymerization, while the substituent at the C2 (or C3) position allows for the introduction of specific functionalities into the resulting polymer chain. researchgate.netyoutube.com

For example, monomers derived from 3-hydroxymethyl-3-methyloxetane, a constitutional isomer of the title compound's core, have been used to create a series of copolymers. Monomers such as 3-(2-cyano ethoxy) methyl-3'-methyloxetane and 3-[(methoxy-triethyleneoxy)]-methyl-3'-methyloxetane are synthesized and then copolymerized using a catalyst like boron trifluoride etherate (BF₃·ether). nih.gov

These polymerizations yield polyethers with tailored properties. The resulting copolymers can exhibit high thermal stability and interesting conductive properties, making them suitable for applications such as solid polymer electrolytes for lithium-ion batteries. nih.gov The properties of these copolymers can be tuned by adjusting the ratio of the different monomers in the feed.

Table 1: Properties of Copolymers Derived from Oxetane Monomers

| Copolymer Sample | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Ionic Conductivity at 25°C (S/cm) | Ionic Conductivity at 80°C (S/cm) |

|---|---|---|---|---|---|

| AN20 | 5342 | 1.83 | -58.8 | 1.07 x 10⁻⁵ | 2.79 x 10⁻⁴ |

| AN40 | 4105 | 1.55 | -53.4 | - | - |

| AN50 | 3589 | 1.42 | -49.6 | - | - |

| AN60 | 3126 | 1.33 | -45.1 | - | - |

| AN80 | 2756 | 1.26 | -32.7 | - | - |

Data sourced from a study on copolymers of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethyleneoxy)]-methyl-3'-methyloxetane. nih.gov

Stereoselective Access to Other Heterocyclic Scaffolds via Oxetane Ring Transformations (e.g., Tetrahydrothiophenes, Tetrahydroselenophenes)

The ring strain inherent in oxetanes not only facilitates polymerization but also makes them susceptible to ring-opening reactions with various nucleophiles. researchgate.netillinois.edu This reactivity can be harnessed to transform the oxetane ring into other valuable heterocyclic systems. The stereochemistry of the original oxetane can be transferred to the new heterocycle, providing stereoselective access to these structures.

A particularly elegant strategy is the intramolecular desymmetrization of oxetanes to synthesize chiral tetrahydrothiophenes and tetrahydroselenophenes. eurjchem.com In this approach, an oxetane with a tethered thioester or selenoester is treated with a chiral Brønsted acid catalyst. The catalyst activates the oxetane, facilitating an intramolecular Sₙ2 attack by the sulfur or selenium nucleophile. This ring-opening and subsequent cyclization process can generate all-carbon quaternary stereocenters with high enantioselectivity. eurjchem.com

General Transformation Scheme:

While direct examples starting specifically from this compound are not prominently featured, the principle is well-established. eurjchem.com The success of these reactions hinges on controlling the reactivity of the sulfur or selenium nucleophile, often by using them in the form of thio- or selenoesters. eurjchem.com This methodology provides a powerful route to chiral sulfur and selenium-containing heterocycles, which are important structural motifs in many natural products and bioactive molecules. eurjchem.com

Strategic Intermediate in Asymmetric Total Synthesis (e.g., as part of a BOM-protected moiety)

In the context of total synthesis, chiral oxetanes like this compound are valuable strategic intermediates. beilstein-journals.orgacs.org They can be incorporated early in a synthetic sequence, carrying latent functionality and stereochemical information that is revealed or utilized in later steps. The benzyloxymethyl (BOM) group is a widely used protecting group for alcohols, and a chiral fragment containing a BOM-protected alcohol is a common feature in complex molecule synthesis.

The oxetane ring is found in a variety of complex natural products, including the potent anti-cancer drug Taxol and the neuroactive marine natural product merrilactone A. beilstein-journals.orgacs.orgutexas.edu The total synthesis of these molecules often involves the challenging construction of the oxetane ring as a key strategic step. In many syntheses of Taxol, for example, the oxetane D-ring is installed via an intramolecular Williamson etherification, a testament to the importance of strategies that can form this strained ring system efficiently. utexas.edu

Furthermore, the synthesis of oxetanocin, an oxetane-containing nucleoside with antiviral properties, was achieved using a Williamson etherification to form the oxetane ring from a chiral precursor. The use of a pre-formed chiral building block like this compound or its synthetic equivalent can streamline such syntheses by providing the necessary stereochemistry from the outset, avoiding the need for a separate asymmetric step later in the route. The stability of the oxetane ring under various reaction conditions allows it to be carried through multiple synthetic transformations before a final ring-opening or modification step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.